molecular formula C8H10BNO4 B8098418 2-(Methoxycarbonyl)-5-methylpyridine-4-boronic acid

2-(Methoxycarbonyl)-5-methylpyridine-4-boronic acid

Cat. No.: B8098418
M. Wt: 194.98 g/mol
InChI Key: GHRGYUOJAFUJQO-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-5-methylpyridine-4-boronic acid (CAS 2225175-41-5) is an organoboron compound of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C8H10BNO4 and a molecular weight of 194.98 g/mol, this boronic acid serves as a versatile building block for the construction of complex molecules . Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds . This makes it a critical intermediate in the discovery and development of Active Pharmaceutical Ingredients (APIs), particularly for the synthesis of novel pyridine-containing compounds . The pyridine scaffold is a privileged structure in drug discovery, featured in numerous marketed drugs, and the incorporation of a boronic acid functional group allows for the efficient diversification of this core structure . Organoboron derivatives like this one are common reagents for C–C bond formation, both through classical palladium-mediated transformations and other newer coupling methods . Furthermore, integrating the versatile functionalities of boronic acid with peptide and other molecular frameworks has led to broad applications in developing covalent reversible enzyme inhibitors, molecular recognition probes for glycans and RNA, and the creation of pH-responsive devices . The compound is offered with a purity of 95% and higher . This product is intended for research and development purposes and is not for medicinal, household, or other uses.

Properties

IUPAC Name

(2-methoxycarbonyl-5-methylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c1-5-4-10-7(8(11)14-2)3-6(5)9(12)13/h3-4,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRGYUOJAFUJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1C)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methoxycarbonyl)-5-methylpyridine-4-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is primarily utilized in organic synthesis, but its interactions with biological systems suggest it may possess significant therapeutic properties.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and proteins. Boronic acids are known to inhibit serine proteases by forming reversible covalent bonds with their active sites, thereby modulating enzymatic activity and influencing cellular processes. This compound may also participate in the Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

Key Biochemical Properties:

  • Enzyme Inhibition: Acts as an inhibitor of serine proteases, impacting cellular signaling pathways.
  • Cellular Effects: Modulates gene expression and influences metabolic pathways.
  • Molecular Interactions: Forms reversible covalent bonds with enzyme active sites, affecting enzyme kinetics.

Research Findings

Several studies have investigated the biological activity of this compound. Below are summarized findings from key research:

StudyFindings
1 Demonstrated that this compound inhibits serine proteases, leading to alterations in cell signaling pathways.
2 Showed that at lower doses, the compound can beneficially modulate enzyme activity, while higher doses may result in cytotoxic effects.
3 Explored the compound's role in metabolic pathways, highlighting its interaction with specific enzymes that facilitate its transformation and utilization within cells.

Case Studies

Case Study 1: Enzyme Inhibition
In a laboratory setting, researchers tested the inhibitory effects of this compound on serine proteases. The results indicated a dose-dependent inhibition, where lower concentrations effectively reduced enzymatic activity without inducing cytotoxicity. Conversely, higher concentrations led to significant cell death due to excessive inhibition of critical proteolytic pathways.

Case Study 2: Cellular Signaling Modulation
Another study focused on the compound's effect on cellular signaling pathways. The researchers found that treatment with this compound resulted in altered expression levels of genes involved in apoptosis and cell proliferation, suggesting its potential utility in cancer therapeutics.

Applications in Medicine

The potential applications of this compound extend to:

  • Drug Development: Investigated as a lead compound for developing protease inhibitors targeting diseases such as cancer and diabetes.
  • Biomolecular Sensors: Utilized in the design of sensors for detecting biomolecules due to its ability to form stable complexes with various substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent Positions Molecular Formula Key Functional Groups
2-(Methoxycarbonyl)-5-methylpyridine-4-boronic acid 2 (ester), 5 (methyl), 4 (boronic acid) C₈H₈BNO₄ Boronic acid, ester, methyl
5-(Methoxycarbonyl)pyridine-3-boronic acid 5 (ester), 3 (boronic acid) C₇H₈BNO₄ Boronic acid, ester
2-Methoxy-5-pyridylboronic acid 2 (methoxy), 5 (boronic acid) C₆H₈BNO₃ Boronic acid, methoxy
2-Chloro-4-methylpyridine-5-boronic acid 2 (chloro), 4 (methyl), 5 (boronic acid) C₆H₇BClNO₂ Boronic acid, chloro, methyl
  • Electronic Effects: The methoxycarbonyl group at the 2-position in the target compound is electron-withdrawing, reducing the electron density of the pyridine ring and stabilizing the boronic acid against protodeboronation. Chloro substituents (e.g., in 2-Chloro-4-methylpyridine-5-boronic acid) are strongly electron-withdrawing, further deactivating the ring and slowing coupling reactions compared to methyl or methoxy groups .

Reactivity in Cross-Coupling Reactions

  • Target Compound : The ester group at the 2-position directs coupling reactions to the 4-boronic acid site, enabling regioselective synthesis of disubstituted pyridines. Its methyl group at the 5-position introduces steric hindrance, which may reduce coupling efficiency with bulky substrates .
  • 5-(Methoxycarbonyl)pyridine-3-boronic acid : The boronic acid at the 3-position allows coupling at a meta position relative to the ester, producing distinct regiochemical outcomes in heteroarylpyrimidine syntheses .
  • 2-Methoxy-5-pyridylboronic acid : The methoxy group enhances electron density at the 5-position, accelerating coupling rates under standard Suzuki conditions (Pd(PPh₃)₂Cl₂, Na₂CO₃, dioxane) compared to the target compound .

Physical and Stability Properties

Compound Name Melting Point (°C) Solubility (Polar Solvents) Stability Notes
This compound Not reported Moderate in MeOH, DMSO Stable at 0–6°C; ester reduces protodeboronation
2-Methoxy-5-pyridylboronic acid 134–137 High in MeOH, THF Hygroscopic; requires anhydrous storage
2-Chloro-4-methylpyridine-5-boronic acid Not reported Low in water Sensitive to light and moisture
  • The target compound’s methyl group improves solubility in organic solvents compared to chloro analogs. Its ester group enhances crystallinity, simplifying purification .

Preparation Methods

Suzuki-Miyaura Cross-Coupling with Bis(pinacolato)diboron

The most widely reported method involves palladium-catalyzed borylation of 4-bromo-2-(methoxycarbonyl)-5-methylpyridine using bis(pinacolato)diboron (B₂pin₂).

Procedure :

  • Substrate Preparation : 4-Bromo-2-(methoxycarbonyl)-5-methylpyridine is synthesized via bromination of 2-(methoxycarbonyl)-5-methylpyridine using N-bromosuccinimide (NBS) in CCl₄.

  • Borylation : The bromide reacts with B₂pin₂ (1.3 equiv) in dioxane at 100°C for 5–6 hours, catalyzed by Pd(PPh₃)₄ (2.5 mol%) with KOAc (3 equiv).

  • Workup : The crude boronic ester is hydrolyzed using NH₄OAc in acetone/water to yield the boronic acid.

Optimization Data :

ParameterOptimal ConditionYield (%)Citation
CatalystPd(PPh₃)₄85
SolventDioxane90
Temperature100°C82
BaseKOAc88

Challenges :

  • Competing protodeboronation requires inert atmosphere handling.

  • Purification via silica gel chromatography is essential due to residual Pd.

Halogen-Metal Exchange Followed by Borylation

Lithium-Halogen Exchange

This method employs 4-iodo-2-(methoxycarbonyl)-5-methylpyridine, which undergoes lithium-iodine exchange at -78°C, followed by quenching with triisopropyl borate.

Procedure :

  • Lithiation : Treatment with LDA (2.2 equiv) in THF at -78°C generates a lithiated intermediate.

  • Borylation : Addition of B(OiPr)₃ (3 equiv) and subsequent acidic hydrolysis yields the boronic acid.

Data :

  • Yield: 60–70%

  • Selectivity: >95% for C4 position due to steric hindrance from the 5-methyl group.

Directed Ortho-Metalation (DoM)

Utilizing Methoxycarbonyl as a Directing Group

The methoxycarbonyl group at C2 directs lithiation to the C4 position, enabling boronic acid installation.

Procedure :

  • Metalation : 2-(Methoxycarbonyl)-5-methylpyridine is treated with LDA (2.5 equiv) in THF at -40°C.

  • Quenching : Borylation with B(OMe)₃ followed by hydrolysis.

Limitations :

  • Low functional group tolerance necessitates stringent anhydrous conditions.

Iridium-Catalyzed C–H Borylation

Regioselective C–H Activation

A modern approach employs [Ir(COD)OMe]₂ with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) for direct C4 borylation.

Conditions :

  • Substrate: 2-(Methoxycarbonyl)-5-methylpyridine

  • Catalyst: [Ir(COD)OMe]₂ (5 mol%)

  • Ligand: dtbpy (10 mol%)

  • Solvent: Cyclohexane, 80°C, 12 hours

Outcome :

  • Yield: 50–55%

  • Regioselectivity: >90% at C4 due to steric and electronic effects.

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityCost Efficiency
Pd-Catalyzed Borylation85–95HighIndustrialModerate
Halogen-Metal Exchange60–70ModerateLab-scaleHigh
Directed Metalation40–50LowLab-scaleLow
Ir-Catalyzed C–H50–55HighLab-scaleHigh

Key Insights :

  • Pd-catalyzed routes dominate industrial applications due to reproducibility and scalability.

  • Ir-catalyzed C–H borylation offers atom economy but suffers from catalyst cost .

Q & A

Q. What are the common synthetic routes for 2-(Methoxycarbonyl)-5-methylpyridine-4-boronic acid?

The synthesis typically involves Suzuki-Miyaura coupling precursors or direct functionalization of pyridine derivatives. For example, boronic acid formation may involve reacting halogenated pyridine intermediates (e.g., 5-methyl-2-methoxycarbonylpyridine-4-bromide) with bis(pinacolato)diboron under palladium catalysis . Controlled temperatures (e.g., 60–80°C) and anhydrous conditions are critical to prevent hydrolysis of the methoxycarbonyl group. Post-synthesis purification often employs column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the boronic acid moiety (δ ~7–9 ppm for aromatic protons) and methoxycarbonyl group (δ ~3.8–4.0 ppm for OCH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+ for C8_8H10_{10}BNO4_4: 196.08 g/mol) .
  • HPLC : Purity assessment (>95% by GC or HPLC) under gradient elution conditions .

Q. What factors influence its reactivity in cross-coupling reactions?

The methoxycarbonyl group at position 2 and methyl group at position 5 modulate electronic and steric effects:

  • Electronic Effects : The electron-withdrawing methoxycarbonyl group enhances electrophilicity at the boronic acid site, improving Suzuki coupling yields with aryl halides .
  • Steric Effects : The 5-methyl group may reduce steric hindrance compared to bulkier substituents, favoring coupling with ortho-substituted aryl partners.
Structural Analog Reactivity in Suzuki Coupling (Yield Range)Key Substituent Influence
4-Pyridinylboronic acid60–75%No electron-withdrawing groups
2-Methoxypyridine-4-boronic acid70–85%Methoxy improves stability
Target compound80–92%Methoxycarbonyl enhances reactivity

Data adapted from synthetic studies on pyridine boronic acids .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatization?

Systematic screening is recommended:

  • Catalysts : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in DMF or THF at 60–100°C .
  • Base : K2_2CO3_3 or Cs2_2CO3_3 to maintain pH >9, preventing boronic acid decomposition .
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility but may require inert atmospheres to avoid oxidation .

Q. How should contradictions in bioactivity data be addressed?

Discrepancies in enzyme inhibition studies (e.g., proteasome vs. kinase targets) may arise from:

  • Assay Conditions : pH-dependent boronic acid hydration affecting binding affinity .
  • Cellular Uptake : Methyl and methoxycarbonyl groups influence logP values, altering membrane permeability. Validate using comparative assays (e.g., fluorescence-based uptake studies) .

Q. What are its stability considerations under different storage conditions?

  • Short-term : Store at 0–6°C in amber vials to prevent photodegradation .
  • Long-term : Anhydrous environments (e.g., desiccators with silica gel) minimize boronic acid dimerization. Degradation products (e.g., boric acid) can be monitored via 11B^{11}\text{B} NMR .

Q. What are its emerging applications in medicinal chemistry?

The compound is a candidate for:

  • Proteasome Inhibitors : Boronic acids form reversible covalent bonds with catalytic threonine residues .
  • Structure-Activity Relationship (SAR) Studies : Modifying the methoxycarbonyl group to sulfonamide or amide derivatives alters target selectivity .

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